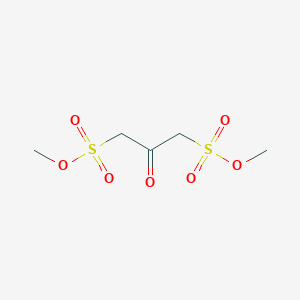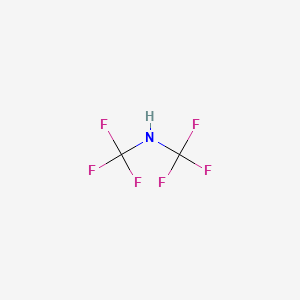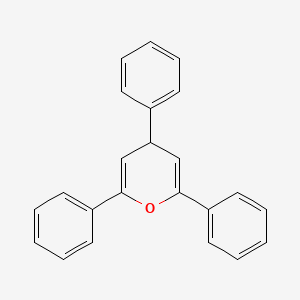
2,4,6-Triphenyl-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-4H-pyran typically involves multicomponent reactions. One common method is the Knoevenagel condensation, which involves the reaction of substituted aldehydes, active methylene compounds, and methyl acetoacetate in the presence of a catalyst. For example, a catalytic amount of 10 mg can yield a 97% pyran product in just 15 minutes under ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly emphasized to enhance yield, reduce reaction time, and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation, it can undergo a 1,5-electrocyclic reaction, leading to the formation of oxabicyclohexene derivatives.
Nucleophilic Addition: Nucleophilic addition reactions occur at the carbon atoms in the 2, 4, and 6 positions of the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate is commonly used for oxidation reactions.
Photochemical Conditions: UV irradiation is employed for photochemical transformations.
Major Products
Oxidation: 2-Benzoyl-5-phenylfuran.
Photochemical Reaction: 1,3,5,6-Tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-4H-pyran has a broad spectrum of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenyl-4H-pyran involves its interaction with molecular targets and pathways:
Calcium Channel Blockade: It exhibits relaxant effects on smooth muscle airways, potentially through calcium channel blockade, similar to 1,4-dihydropyridines.
Photochemical Pathways: In photochemical reactions, it undergoes a 1,5-electrocyclic reaction, forming intermediate compounds that further transform under irradiation.
Comparación Con Compuestos Similares
2,4,6-Triphenyl-4H-pyran can be compared with other similar compounds:
2,6-Diphenyl-4H-thiopyran: Undergoes similar oxidation reactions but forms different products such as 2,6-diphenyl-4H-thiopyran-4-one.
2,6-Diphenyl-4H-selenopyran: Also undergoes oxidation but forms 2,6-diphenyl-4H-selenopyran-4-one.
4H-Pyran Derivatives: These include various substituted pyrans that exhibit different chemical and biological properties.
2,4,6-Triphenyl-4H
Propiedades
Número CAS |
801-06-9 |
|---|---|
Fórmula molecular |
C23H18O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C23H18O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,21H |
Clave InChI |
GIPVJEYAHJLFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


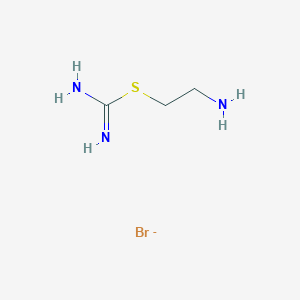
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
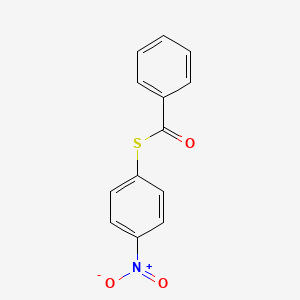

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
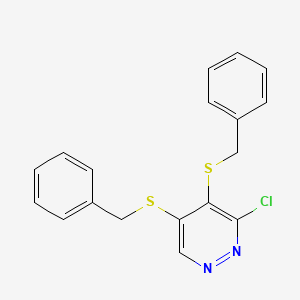
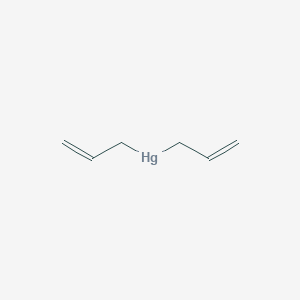
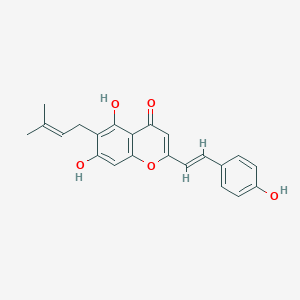
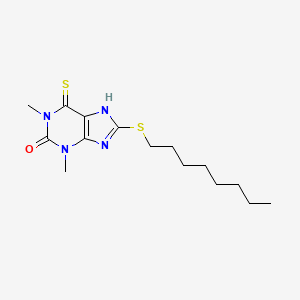
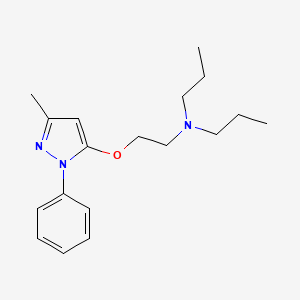
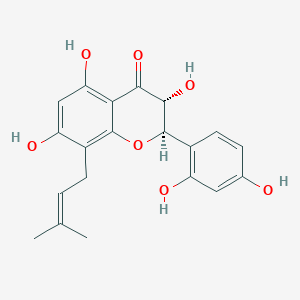
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
